Methyl[1-(thiophen-2-yl)ethyl]amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl[1-(thiophen-2-yl)ethyl]amine involves various methods, including the use of chiral trans-3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids for obtaining enantiomers of specific adrenoreceptor antagonists (Quaglia et al., 1996). Another example includes the stereoselective process for preparing key intermediates in antibiotic development (Fleck et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as diphenylphosphino(phenyl pyridin-2-yl methylene)amine complexes, reveals insights into their chemoselective properties in reactions (Dyer et al., 2005). Another study on 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate showcases its molecular packing and interactions (Ramli et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives, such as the synthesis of 2-[3-Methyl-1-Ethylxanth-8-Ylthio]Acetate salts containing thietanyl and dioxothietanyl rings, display anti-aggregation activity, indicating the compound's chemical behavior and potential applications (Gurevich et al., 2020).
Scientific Research Applications
Enantioselective Catalysis
Primary amine-thiourea derivatives, closely related to Methyl[1-(thiophen-2-yl)ethyl]amine, have been used as catalysts in enantioselective conjugate additions of ketones to nitroalkenes. This process demonstrates broad substrate scope and indicates an enamine mechanism, highlighting the potential of such compounds in asymmetric synthesis (Huang & Jacobsen, 2006).
Antibacterial and Antifungal Activities
Compounds structurally similar to Methyl[1-(thiophen-2-yl)ethyl]amine have been synthesized and evaluated for their antimicrobial activities. Notably, some derivatives have shown promising antibacterial and antifungal activities against various pathogens, which could pave the way for the development of new antimicrobial agents (Patel & Patel, 2017).
Synthetic Chemistry
These types of compounds also play a crucial role in synthetic chemistry. They serve as intermediates or key components in the synthesis of various complex molecules. This includes their use in the preparation of ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, which is important in the synthesis of diverse organic compounds (Sun, Huang & Ding, 2010).
Safety And Hazards
“Methyl[1-(thiophen-2-yl)ethyl]amine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye and skin irritation. It may also cause respiratory irritation and drowsiness or dizziness .
properties
IUPAC Name |
N-methyl-1-thiophen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPCSZFJRJGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332534 | |
Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(thiophen-2-yl)ethyl]amine | |
CAS RN |
174316-28-0 | |
Record name | N,α-Dimethyl-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174316-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(thiophen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[1-(thiophen-2-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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